N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
CAS No.: 2034392-57-7
Cat. No.: VC5560065
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034392-57-7 |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 311.385 |
| IUPAC Name | N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | MDQALCDBXOUYOB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide, reflects its three primary components:
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A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom)
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A pyridin-4-yloxy group (oxygen-linked pyridine substituent at position 3 of the pyrrolidine)
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A 3,4-dimethylphenyl carboxamide moiety (aromatic ring with methyl groups at positions 3 and 4, connected via a carboxamide bond).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂ | |
| Molecular Weight | 311.385 g/mol | |
| CAS Registry Number | 2034392-57-7 | |
| Standard InChI | InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22) | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C |
The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the dimethylphenyl group enhances hydrophobicity, likely influencing membrane permeability.
Spectroscopic Characterization
Although experimental spectral data for this specific compound remains unpublished, analogous pyrrolidine carboxamides exhibit diagnostic features:
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¹H NMR: Pyridine protons resonate at δ 8.5–9.0 ppm, while pyrrolidine methylenes appear as multiplets near δ 2.5–4.0.
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, typically including:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones.
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Pyridin-4-yloxy Introduction: Nucleophilic aromatic substitution (SNAr) at position 3 of the pyrrolidine using 4-hydroxypyridine under basic conditions.
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Carboxamide Coupling: Reaction of 3-(pyridin-4-yloxy)pyrrolidine with 3,4-dimethylphenyl isocyanate in dichloromethane, catalyzed by triethylamine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine formation | NH₃, H₂, Raney Ni, 80°C | 65–70% |
| SNAr with pyridine | K₂CO₃, DMF, 60°C, 12 h | 55% |
| Carboxamide coupling | Et₃N, CH₂Cl₂, rt, 24 h | 75% |
Purification and Analytical Challenges
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted isocyanate and byproducts.
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HPLC Purity: >95% achieved using C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Putative Targets
While direct pharmacological data for this compound is limited, structural analogs suggest potential interactions with:
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TRP Ion Channels: Modulates TRPA1/TRPV1, implicated in nociception and inflammation.
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Kinase Enzymes: Pyridine-oxygen motifs often bind ATP pockets in PI3K or MAPK pathways.
In Silico Predictions
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LogP: Calculated at 2.8 (Moderate lipophilicity, favoring blood-brain barrier penetration).
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Topological Polar Surface Area (TPSA): 58 Ų, indicating moderate solubility and permeability.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Analog Comparison
| Compound | CAS Number | Molecular Formula | Key Modifications | Bioactivity |
|---|---|---|---|---|
| N-(2,3-Dimethoxyphenyl) analog | Not Provided | C₁₉H₂₃N₃O₄ | Methoxy vs. methyl substituents | Enhanced serotonin receptor affinity |
| N-(3-Phenylpropyl) analog | 2034432-22-7 | C₁₈H₂₂N₂O₂ | Phenylpropyl side chain | TRPA1 inhibition |
The 3,4-dimethyl substitution in the query compound likely reduces metabolic oxidation compared to methoxy groups, extending half-life. Conversely, the shorter carboxamide chain may limit hydrophobic interactions versus phenylpropyl derivatives.
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